Isoalloalantolactone
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Overview
Description
Isoalloalantolactone is a natural compound extracted from Chinese traditional medicine Inula helenium L. It has therapeutic potential in the treatment of various diseases . In vitro and in vivo studies have indicated cytotoxic effects of this compound on various cancers, including liver cancer, colorectal cancer, and breast cancer .
Synthesis Analysis
The chemical conversion of (-)-santonin into (+)-koalantolactone and (+)-isoalloalantolactone involves functionality transfer from Qi to Cs, refunctionalization of the ring A, and the formation of the α-methylened γ-lactone moiety .Molecular Structure Analysis
The molecular formula of this compound is C15H20O2 . The average mass is 232.318 Da and the monoisotopic mass is 232.146332 Da .Chemical Reactions Analysis
This compound can synergize with chemical drugs to enhance their anticancer effects, such as Quercetin and oxaliplatin .Scientific Research Applications
Anti-Cancer Potential
Isoalloalantolactone, a compound derived from plants like Inula helenium L., has shown promising results in cancer research. Studies have demonstrated its efficacy in various cancer cell types, including pancreatic, breast, and esophageal cancers.
Pancreatic Cancer : this compound displayed similar anti-proliferation activity as F35 (a mixture of active ingredients) in pancreatic cancer cell lines. It induced mitochondrion-related apoptosis and inhibited colony-formation and migration in these cells (Yan et al., 2019).
Breast Cancer : In breast cancer cell lines, this compound induced apoptosis through reactive oxygen species (ROS) generation and mitochondrial pathway disruption. It also downregulated SIRT1, a protein that influences apoptosis and cell survival (Li et al., 2016).
Esophageal Cancer : this compound was found to suppress the growth of esophageal squamous cell carcinoma cells, partly through the downregulation of microRNA-21 and upregulation of PDCD4, a tumor suppressor gene (Wen et al., 2018).
Molecular Structure and Interaction
Understanding the molecular structure of this compound contributes to its potential therapeutic applications.
- Molecular Insights : Detailed analysis of this compound’s structure and its derivatives, such as epoxyalloalantolactone, helps in understanding its biological interactions and potential therapeutic applications (Klochkov et al., 2013).
Anti-Inflammatory and Immunomodulatory Effects
This compound also exhibits significant anti-inflammatory effects, suggesting its utility in related therapeutic areas.
Inflammation and Lung Injury : It has shown protective effects against LPS-induced acute lung injury by activating the Nrf2 signaling pathway, thus modulating inflammatory responses (Yuan et al., 2018).
Neuroinflammation : In microglia cells, this compound attenuated production of inflammatory mediators via the GSK‐3&bgr;‐Nrf2 signaling pathway, indicating potential applications in neuroinflammation-related conditions (Wang et al., 2018).
Mechanism of Action
Future Directions
The exploration of agents from plants, like Isoalloalantolactone, will help to develop new therapeutic strategies and drugs in future clinical treatment . This compound possesses superior anti-tumor properties besides anti-inflammatory and antimicrobial activities and can be a potential drug candidate for cancer therapy .
Properties
CAS No. |
64395-76-2 |
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Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(3aR,4aR,8aR,9aR)-5,8a-dimethyl-3-methylidene-4,4a,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h5,11-13H,2,4,6-8H2,1,3H3/t11-,12+,13-,15-/m1/s1 |
InChI Key |
PQRAHHQIYITFCT-QVHKTLOISA-N |
Isomeric SMILES |
CC1=CCC[C@]2([C@H]1C[C@H]3[C@@H](C2)OC(=O)C3=C)C |
SMILES |
CC1=CCCC2(C1CC3C(C2)OC(=O)C3=C)C |
Canonical SMILES |
CC1=CCCC2(C1CC3C(C2)OC(=O)C3=C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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